Cas no 67593-11-7 (1-(4-Methylphenyl)sulfonylindol-3-ylmethanol)

1-(4-Methylphenyl)sulfonylindol-3-ylmethanol structure
67593-11-7 structure
Product Name:1-(4-Methylphenyl)sulfonylindol-3-ylmethanol
CAS-nummer:67593-11-7
MF:C16H15NO3S
MW:301.360203027725
MDL:MFCD02327115
CID:1719786
PubChem ID:839263
Update Time:2025-04-21

1-(4-Methylphenyl)sulfonylindol-3-ylmethanol Chemische en fysische eigenschappen

Naam en identificatie

    • 1h-indol-3-yl[(4-methylphenyl)sulfonyl]methanol
    • SureCN1394996
    • 1-tosylindole-3-methanol
    • KB-34212
    • 1-[(4-Methylphenyl)sulfonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • AK-65814
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(toluene-4-suIfonyl)-1H-pyrrolo[2,3-b]pyridine
    • RP08044
    • (1-tosyl-1H-indol-3-yl)carbinol
    • 1-[(4-methylphenyl)sulphonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • 1-Tosyl-1H-Pyrrolo[2,3-B]pyridine-4-boronic acid pinacol ester
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
    • 3-hydroxymethyl-1-tosyl-1H-indole
    • 3-hydroxymethyl-1-tosylindole
    • [1-tosyl-1Hindol-3-yl]methanol
    • ANW-63868
    • 1-[(4-methylphenyl)sulfonyl]indol-3-ylmethanol
    • 1-(p-toluenesulfonyl)-3-hydroxymethylindole
    • (1-tosyl-1H-indol-3-yl)methanol
    • 1H-Indole-3-methanol, 1-[(4-methylphenyl)sulfonyl]-
    • MFCD02327115
    • {1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methanol
    • SY125732
    • AS-68786
    • CS-0046993
    • W10536
    • [1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]methanol
    • AKOS027255566
    • 67593-11-7
    • CHEMBL1904177
    • SMR000477423
    • MLS001179174
    • SCHEMBL946516
    • AN-967/15488339
    • (1-Tosyl-3-indolyl)methanol
    • [1-(4-methylphenyl)sulfonylindol-3-yl]methanol
    • DB-327596
    • AOYYOOZRBUTQBJ-UHFFFAOYSA-N
    • 1-(4-Methylphenyl)sulfonylindol-3-ylmethanol
    • MDL: MFCD02327115
    • Inchi: 1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-10,18H,11H2,1H3
    • InChI-sleutel: AOYYOOZRBUTQBJ-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(C)=CC=1)(N1C=C(CO)C2C=CC=CC1=2)(=O)=O

Berekende eigenschappen

  • Exacte massa: 301.07726451g/mol
  • Monoisotopische massa: 301.07726451g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 451
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 67.7Ų

1-(4-Methylphenyl)sulfonylindol-3-ylmethanol Prijsmeer >>

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